3-Bromo-6-fluorobenzene-1,2-diol

Vue d'ensemble

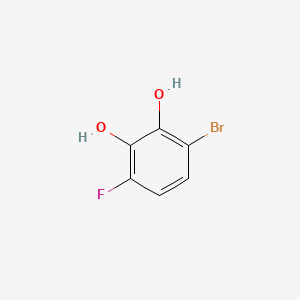

Description

3-Bromo-6-fluorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrFO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two hydroxyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination and fluorination of catechol (benzene-1,2-diol). The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and safety. Techniques such as tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then subjected to bromination and fluorination reactions .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-6-fluorobenzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the halogen substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and fluorine positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.

Major Products

Oxidation: Formation of 3-bromo-6-fluoro-1,2-benzoquinone.

Reduction: Formation of benzene-1,2-diol.

Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-6-fluorobenzene-1,2-diol serves as an important building block in organic synthesis. Its halogen substituents facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance:

- Suzuki Coupling Reactions : The compound can be utilized as a coupling partner in Suzuki reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .

- Electrophilic Aromatic Substitution : The presence of hydroxyl groups enhances electrophilic aromatic substitution reactions, enabling further derivatization of the compound .

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit biological activity that could be harnessed for therapeutic purposes:

- Antimicrobial Properties : Studies have shown that halogenated phenols can possess antimicrobial properties. The specific structure of this compound may enhance its efficacy against certain bacterial strains .

- Potential Anticancer Agents : Compounds with similar structures have been investigated for their potential anticancer activities, suggesting that this compound could be a lead compound for developing new anticancer therapeutics .

Material Science

The unique properties of this compound make it a candidate for applications in material science:

- Organic Electronics : Fluorinated compounds are known to improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigidity and electron-withdrawing nature of this compound could enhance charge transport properties in these applications .

- Liquid Crystals : The compound's structural characteristics may allow it to function as a component in liquid crystal displays (LCDs), where precise molecular alignment is crucial for display performance.

Case Study 1: Synthesis of Fluorinated Biphenyls

A study demonstrated the successful synthesis of fluorinated biphenyls using this compound as a precursor. The research highlighted its role in facilitating cross-coupling reactions that yield complex fluorinated structures with potential applications in pharmaceuticals and advanced materials .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study on the antimicrobial effects of various halogenated phenols, this compound exhibited significant inhibitory activity against specific bacterial strains. This finding supports its potential use as an antimicrobial agent in medical applications .

Mécanisme D'action

The mechanism of action of 3-Bromo-6-fluorobenzene-1,2-diol involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. The pathways involved include the formation of reactive intermediates that can further react with cellular components .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Bromo-6-fluorobenzene-1,2-diamine

- 1-Bromo-3-fluorobenzene

- 3-Fluorobenzene-1,2-diol

Uniqueness

3-Bromo-6-fluorobenzene-1,2-diol is unique due to the presence of both bromine and fluorine substituents along with hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .

Activité Biologique

3-Bromo-6-fluorobenzene-1,2-diol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and associated case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄BrF₂O₂, with a molecular weight of approximately 207.00 g/mol. The compound features a bromine atom at the meta position and a fluorine atom at the ortho position relative to the hydroxyl groups on the benzene ring.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing several important pharmacological effects:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in steroid metabolism, which could have implications for conditions like prostate cancer.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antioxidant Mechanism : The presence of hydroxyl groups allows the compound to scavenge free radicals effectively.

- Enzyme Interaction : It may interact with enzymes such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are crucial in steroid metabolism. Inhibition of these enzymes can alter hormone levels and potentially affect tumor growth in hormone-sensitive cancers .

Anticancer Activity

A study conducted by Day et al. demonstrated that this compound inhibited the proliferation of prostate cancer cells in vitro. The research highlighted its ability to induce apoptosis through the activation of caspase pathways .

Enzyme Inhibition Studies

Research has indicated that this compound acts as an inhibitor for 17β-HSD3, an enzyme involved in converting androstenedione to testosterone. This inhibition could provide a therapeutic avenue for managing hormone-dependent tumors .

Data Table: Summary of Biological Activities

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Studies have indicated that halogenated compounds can exhibit hepatotoxicity; however, specific data on this compound's toxicity remains limited . Further research is necessary to establish safe dosage levels and potential side effects.

Propriétés

IUPAC Name |

3-bromo-6-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNIPXAMGPMTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20667134 | |

| Record name | 3-Bromo-6-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186589-83-3 | |

| Record name | 3-Bromo-6-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.